![molecular formula C18H25Cl3N6 B2941679 4-(6-(4-甲基哌嗪-1-基)-1H-苯并[d]咪唑-2-基)苯-1,2-二胺三盐酸盐 CAS No. 1431697-77-6](/img/structure/B2941679.png)

4-(6-(4-甲基哌嗪-1-基)-1H-苯并[d]咪唑-2-基)苯-1,2-二胺三盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

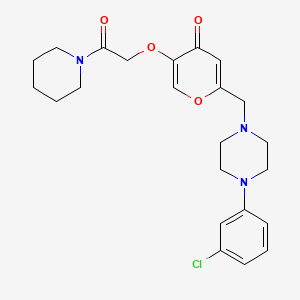

The compound “4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride” is a chemical compound with a molecular weight of 352.13 . It is also known as 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride .

Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . 4-Methyl-3-nitrophenyl-4-methylpiperazin-1-yl-substituted benzamides were reduced with hydrazine hydrate over Raney nickel to obtain N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4.4ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9;;;;/h2-3,8H,4-7,12-13H2,1H3;4*1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound has been involved in reactions with 4-chlorobenzoyl chloride and benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate . It has also reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 352.13 . More detailed physical and chemical properties are not available in the current resources.科学研究应用

Leukemia Treatment

Imatinib, a compound structurally similar to the one , is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades.

Inhibition of Bcr-Abl Protein Tyrosine Kinase

Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase . This protein is characteristic of the Philadelphia chromosome, an abnormal chromosome found in neoplastic cells of chronic myelogenous leukemia (CML) patients .

Treatment of Gastrointestinal Stromal Tumor

Imatinib has been found to inhibit c-Kit , a protein thought to play a role in the formation of gastrointestinal stromal tumors .

Treatment of Idiopathic Hypereosinophilic Syndrome

Imatinib can inhibit a platelet-derived growth factor receptor involved in the pathogenesis of idiopathic hypereosinophilic syndrome , a disorder characterized by overproduction of eosinophils (a type of white blood cell).

Synthesis of Cyano Derivatives

A compound with a similar structure has been used in the Cu(OAc)2-mediated cyanation of arenes . This process allows for the facile and convenient production of cyano derivatives .

Diabetes Treatment

In a mouse model of type 2 diabetes, a similar compound was found to significantly increase the level of glucose transporter GLUT-1, thereby reducing blood glucose .

Inhibition of NF-κB in Colon Cancer Cells

A compound with a similar structure has been shown to inactivate NF-κB in colon cancer cells . This blunts the ability of the cancer cells to grow by inhibiting the antiapoptotic function of NF-κB .

Synthesis of Imatinib

The synthesis of imatinib, an anticancer drug, involves a compound with a similar structure . This synthesis has been substantially improved by using N, N ′-carbonyldiimidazole (CDI) as a condensing agent .

安全和危害

未来方向

属性

IUPAC Name |

4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6.3ClH/c1-23-6-8-24(9-7-23)13-3-5-16-17(11-13)22-18(21-16)12-2-4-14(19)15(20)10-12;;;/h2-5,10-11H,6-9,19-20H2,1H3,(H,21,22);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIONEIMXRTDNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C=C4)N)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2941596.png)

![4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2941597.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2941600.png)

![2-Chloro-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2941604.png)

![1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2941605.png)

![furan-2-yl(4-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B2941606.png)

![N-(4-butylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2941610.png)

![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2941614.png)

![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)

![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea](/img/structure/B2941618.png)